4-ethynylthiazole

Beschreibung

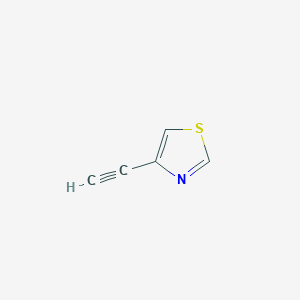

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethynyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c1-2-5-3-7-4-6-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNHMXYMKWHUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623679 | |

| Record name | 4-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111600-89-6 | |

| Record name | 4-Ethynyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethynylthiazole

Foreword: The Strategic Value of Ethynylthiazoles in Modern Drug Discovery

The thiazole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its role in the design of bioactive molecules. The introduction of an ethynyl group at the 4-position of the thiazole ring creates a molecule of significant synthetic and pharmacological potential: 4-ethynylthiazole. This terminal alkyne functionality serves as a versatile chemical handle for a range of transformations, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and Sonogashira cross-coupling reactions, enabling the facile construction of complex molecular architectures.[2]

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound. As experimental data for this specific molecule is not extensively documented in publicly accessible literature, this document leverages high-quality computational predictions from established chemical databases and draws upon well-understood principles of physical organic chemistry and thiazole reactivity. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this valuable building block.

Physicochemical Properties of this compound: A Computational Perspective

In the absence of comprehensive experimental data, we turn to computational chemistry to provide reliable predictions of the key physicochemical properties of this compound. The following data has been curated from reputable sources and established prediction algorithms, offering a solid foundation for experimental design and theoretical modeling.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₅H₃NS | - |

| Molecular Weight | 109.15 g/mol | - |

| CAS Number | Not assigned | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Water Solubility | Low to moderate | ALOGPS Prediction |

| logP (Octanol-Water Partition Coefficient) | 1.2 - 1.5 | ALOGPS Prediction |

| pKa (Strongest Basic) | ~1.5 - 2.5 | ChemAxon Prediction |

| Polar Surface Area | ~41 Ų | ChemAxon Prediction |

Spectroscopic Signature: Identifying this compound

The structural characterization of this compound relies on a combination of spectroscopic techniques. Below are the predicted key spectral features that would confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted, 500 MHz, CDCl₃):

-

δ ~8.8 ppm (s, 1H, H2 of thiazole)

-

δ ~7.5 ppm (s, 1H, H5 of thiazole)

-

δ ~3.2 ppm (s, 1H, ethynyl C-H)

-

-

¹³C NMR (Predicted, 125 MHz, CDCl₃):

-

δ ~155 ppm (C2 of thiazole)

-

δ ~140 ppm (C4 of thiazole)

-

δ ~120 ppm (C5 of thiazole)

-

δ ~80 ppm (alkynyl C-C)

-

δ ~75 ppm (alkynyl C-H)

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (terminal alkyne) |

| ~3100 | Medium | C-H stretch (thiazole ring) |

| ~2120 | Medium, sharp | C≡C stretch (alkyne) |

| ~1500-1600 | Medium | C=N and C=C stretching (thiazole ring) |

Synthesis of this compound: A Proposed Protocol

A robust synthesis of this compound can be envisioned through a multi-step sequence, leveraging the well-established Hantzsch thiazole synthesis followed by the introduction of the ethynyl group via a Sonogashira cross-coupling reaction.

Hantzsch Thiazole Synthesis of 4-Bromothiazole

The initial step involves the synthesis of a 4-halothiazole precursor. 4-Bromothiazole is a suitable intermediate for the subsequent cross-coupling reaction.

Reaction Principle: The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide to form a thiazole.[4]

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.

-

Addition of α-Halocarbonyl: To the stirred solution, add 2,2-dibromoacetaldehyde (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers.

-

Purification: Purify the crude product by column chromatography on silica gel to afford 4-bromothiazole.

Sonogashira Cross-Coupling for the Synthesis of this compound

Reaction Principle: The Sonogashira coupling is a cross-coupling reaction of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[2]

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromothiazole (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 4-10 mol%).

-

Solvent and Reagents: Add a suitable solvent system, such as a mixture of triethylamine and THF. To this, add ethynyltrimethylsilane (1.2 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Deprotection: Upon completion, add a desilylating agent, such as potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF, to remove the trimethylsilyl protecting group.

-

Work-up and Purification: After deprotection, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude this compound by column chromatography.

Caption: Synthetic pathway to this compound.

Reactivity Profile: A Tale of Two Moieties

The reactivity of this compound is dictated by the interplay between the thiazole ring and the terminal alkyne.

The Thiazole Core

The thiazole ring is an electron-rich aromatic system, though less so than furan or thiophene due to the electronegativity of the nitrogen atom. It is generally stable to a range of reaction conditions. The C2 proton is the most acidic and can be deprotonated with a strong base, allowing for functionalization at this position.

The Ethynyl Group: A Gateway to Molecular Diversity

The terminal alkyne is the primary site of reactivity and offers numerous avenues for molecular elaboration.

-

Click Chemistry: The ethynyl group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with organic azides to form stable 1,2,3-triazole linkages. This highly efficient and bioorthogonal reaction is a cornerstone of modern drug discovery and chemical biology.

-

Sonogashira and other Cross-Coupling Reactions: As demonstrated in its synthesis, the ethynyl C-H bond can be activated for further cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or vinyl substituents.

-

Hydration and Addition Reactions: The triple bond can undergo hydration to form a methyl ketone or be subjected to various addition reactions, such as hydrogenation or halogenation.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly attractive building block in several scientific domains.

Medicinal Chemistry and Drug Design

The thiazole nucleus is a well-established pharmacophore with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The ethynyl group provides a strategic handle for:

-

Lead Optimization: Rapidly generating libraries of analogues for structure-activity relationship (SAR) studies through "click" chemistry.[6]

-

Targeted Drug Delivery: Conjugating the molecule to targeting moieties, such as antibodies or peptides, via the alkyne handle.

-

PROTACs and Molecular Glues: The ethynyl group can serve as a linker attachment point in the design of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities.

Materials Science

The rigid, linear nature of the ethynyl group and the electronic properties of the thiazole ring make this compound a candidate for the development of:

-

Organic Electronics: As a component in conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Functional Polymers: Incorporation into polymers via alkyne polymerization or post-polymerization modification to impart specific properties.

Stability and Handling

This compound is expected to be a relatively stable compound under standard laboratory conditions. However, as with many terminal alkynes, care should be taken to avoid exposure to strong oxidizing agents and certain transition metals that can catalyze decomposition or polymerization. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.

Conclusion

This compound represents a synthetically versatile and medicinally relevant molecular scaffold. While a comprehensive experimental characterization is still emerging, this in-depth technical guide, based on robust computational predictions and established chemical principles, provides a solid framework for its utilization. The strategic placement of the ethynyl group on the privileged thiazole core opens up a vast chemical space for the design and synthesis of novel therapeutics and functional materials. It is our hope that this guide will serve as a valuable resource for researchers poised to explore the exciting potential of this promising molecule.

References

- Laganin, A., et al. "Synthesis and Antiinflammatory Activity of Ethynylthiazoles." Pharmaceutical Chemistry Journal, vol. 38, no. 8, 2004, pp. 423-425.

- BenchChem. "Spectroscopic data of '4-(Methoxymethyl)thiazole' (NMR, IR, Mass Spec)." BenchChem, 2025.

- National Institute of Standards and Technology.

- Kamat, V., et al. "Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies." Journal of the Indian Chemical Society, vol. 97, no. 9, 2020, pp. 1429-1438.

- Takeda Pharmaceutical Company. "Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective." Journal of Medicinal Chemistry, vol. 62, no. 17, 2019, pp. 7856-7866.

- Sigma-Aldrich.

- National Institute of Standards and Technology. "4-Ethyl-1,3-thiazole." NIST Chemistry WebBook, 2023.

- National Institute of Standards and Technology. "CCCBDB Summary." NIST, 2023.

- Google Patents. "Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.

- El-Sayed, N. F., et al. "Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity." Bioorganic Chemistry, vol. 98, 2020, p. 103761.

- Organic Chemistry Portal. "Thiazole synthesis." Organic Chemistry Portal, 2023.

- ChemComplete. "Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3." YouTube, 14 Oct. 2019.

- Aly, A. A., et al. "Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E." Molecules, vol. 28, no. 24, 2023, p. 8051.

- Fonseca, D. P., et al. "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture." Molecules, vol. 28, no. 10, 2023, p. 4123.

- Lesyk, R., et al. "Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles." Pharmacia, vol. 67, no. 2, 2020, pp. 105-121.

- BenchChem.

- Wang, C., et al. "Discovery of 4-Arylindolines Containing a Thiazole Moiety as Potential Antitumor Agents Inhibiting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction." Journal of Medicinal Chemistry, vol. 64, no. 10, 2021, pp. 6843-6863.

- Kumar, A., et al. "A review on thiazole based compounds and it's pharmacological activities." World Journal of Pharmaceutical Research, vol. 12, no. 15, 2023, pp. 1184-1199.

- University of Colorado Boulder. "Spectroscopy Problems.

- Wang, Y., et al. "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships." ACS Medicinal Chemistry Letters, vol. 5, no. 10, 2014, pp. 1096-1101.

- University of Wisconsin-Madison. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry." University of Wisconsin-Madison, 2023.

- Pharmaffiliates. "CAS No : 161798-01-2 | Product Name : Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

- University of Colorado Boulder. "Spectroscopy Problems.

- PubChem. "5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester." PubChem, 2023.

- Sigma-Aldrich. "4-Thiazolecarboxylic acid." Sigma-Aldrich, 2023.

- Chem-Impex.

- Floresta, G., et al. "Computational Chemistry for the Identification of Lead Compounds for Radiotracer Development." International Journal of Molecular Sciences, vol. 24, no. 3, 2023, p. 2345.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. "STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1." ICH, 2023.

- National Institute of Standards and Technology.

- El-Sayed, W. A., et al. "Prediction of Physicochemical Properties, Bioactivity, Pharmacokinetics, Drug-Likeness and Synthetic Accessibility of Phenyl and Isoxazole AZO Dyes." Journal of Molecular Structure, vol. 1272, 2023, p. 134168.

- Bardin, C., et al. "Guidelines for the practical stability studies of anticancer drugs: a European consensus conference." Annales Pharmaceutiques Françaises, vol. 69, no. 4, 2011, pp. 221-231.

Sources

- 1. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles | Journal of Medical Science [jms.ump.edu.pl]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Ethynylthiazole

Abstract: 4-Ethynylthiazole is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. Its unique structure, combining the aromatic thiazole ring with a reactive terminal alkyne, offers numerous possibilities for synthetic elaboration. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Grounded in fundamental principles and data from analogous structures, this document serves as a practical reference for researchers, scientists, and drug development professionals. It details not only the predicted spectral data but also the causality behind these spectroscopic features and provides robust, self-validating protocols for their acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a planar, five-membered heterocyclic ring containing sulfur and nitrogen, substituted with an ethynyl group at the C4 position. The molecule's aromaticity and the presence of distinct functional groups (terminal alkyne, thiazole ring) give rise to a unique and highly characteristic spectroscopic profile. The numbering convention used for spectral assignments throughout this guide is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two protons on the thiazole ring and the terminal alkyne proton. The electronegativity of the adjacent nitrogen and sulfur atoms significantly influences the chemical shifts of the ring protons.[1]

-

H2 Proton: This proton is adjacent to both the nitrogen and sulfur atoms, placing it in a relatively electron-deficient environment. This deshielding effect is expected to shift its resonance to the furthest downfield position among the three protons.[2]

-

H5 Proton: This proton is adjacent to the sulfur atom and the carbon bearing the ethynyl group. Its chemical shift will be upfield relative to H2.

-

Alkyne Proton (Hβ): Protons attached to sp-hybridized carbons typically resonate in a characteristic region.[3] The cylindrical electron cloud of the triple bond creates a shielding effect, causing this proton to appear at a relatively high field compared to vinylic or aromatic protons.[3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | 8.8 - 9.0 | Doublet (d) | ~2.0 Hz | Deshielded by adjacent N and S atoms. Coupled to H5. |

| H5 | 7.5 - 7.7 | Doublet (d) | ~2.0 Hz | Influenced by adjacent S atom and C4 substituent. Coupled to H2. |

| Hβ (Ethynyl) | 3.2 - 3.4 | Singlet (s) | N/A | Characteristic shift for terminal alkynes; long-range coupling is often not resolved.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, showing distinct signals for all five carbon atoms in the molecule. The broad chemical shift range of ¹³C NMR allows for clear resolution of carbons in different electronic environments.[4]

-

Thiazole Carbons (C2, C4, C5): The chemical shifts of these carbons are dictated by their position relative to the heteroatoms. C2, situated between N and S, is expected to be the most downfield of the ring carbons.[5] C4, being substituted and adjacent to nitrogen, will also be significantly downfield.

-

Alkyne Carbons (Cα, Cβ): The sp-hybridized carbons of the alkyne group have characteristic chemical shifts in the range of 70-90 ppm.[6] The substituted carbon (Cα) typically appears at a slightly different shift than the terminal carbon (Cβ).

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 152 - 155 | Deshielded by adjacent N and S atoms.[5] |

| C4 | 138 - 142 | Quaternary carbon attached to N and the ethynyl group. |

| C5 | 118 - 122 | Influenced by adjacent S atom. |

| Cα (Ethynyl) | 80 - 85 | sp-hybridized carbon attached to the thiazole ring.[6] |

| Cβ (Ethynyl) | 75 - 80 | Terminal sp-hybridized carbon.[6] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.[7]

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

¹H NMR Acquisition:

-

Acquire a single-pulse experiment with a 30° pulse angle and a relaxation delay of 2-5 seconds.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled experiment (e.g., zgpg30).

-

Set the spectral width to cover 0-220 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Collect 1024-4096 scans, as ¹³C has a low natural abundance.[6]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the ¹³C spectrum by setting the CDCl₃ triplet center to 77.16 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[8]

Characteristic Vibrational Modes of this compound

The IR spectrum of this compound is expected to be dominated by absorptions from the terminal alkyne and the thiazole ring.

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the hallmark of a terminal alkyne C-H bond stretch.[9][10] Its position is highly characteristic and helps distinguish it from O-H or N-H stretches.

-

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak but sharp absorption in the 2100-2260 cm⁻¹ range.[3][11] The intensity is weak due to the small change in dipole moment during the vibration.

-

C=N and C=C Stretches: The thiazole ring contains C=N and C=C bonds, which will produce characteristic stretching vibrations in the 1400-1650 cm⁻¹ "fingerprint" region.[12]

-

C-H Bends: Aromatic C-H out-of-plane bending vibrations will also be present in the fingerprint region below 900 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Rationale |

| Terminal Alkyne ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Highly characteristic for sp C-H bonds.[10] |

| Alkyne C≡C Stretch | 2150 - 2100 | Weak to Medium | Diagnostic for a triple bond.[13] |

| Thiazole Ring C=N/C=C Stretches | 1620 - 1450 | Medium to Strong | Corresponds to skeletal vibrations of the aromatic ring.[12] |

| Terminal Alkyne ≡C-H Bend | 700 - 610 | Strong | Characteristic out-of-plane bend for terminal alkynes.[10] |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount (1-2 mg) of the solid or a single drop of the liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Scan: With the ATR crystal clean and empty, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically performs a ratio of the sample scan to the background scan. Identify and label the wavenumbers (cm⁻¹) for the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under electron ionization (EI), the molecule fragments in a reproducible manner, offering valuable structural clues.

Expected Mass Spectrum and Fragmentation Pathways

Thiazole-containing compounds are known to be relatively stable, often showing an abundant molecular ion peak.[14] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₅H₃NS) is 109.00. The mass spectrum should show a strong molecular ion peak at m/z = 109. The presence of a sulfur atom will also produce a characteristic M+2 isotope peak at m/z = 111 with an abundance of approximately 4.4% relative to the M⁺ peak.

-

Key Fragmentations: The fragmentation of thiazoles often involves the cleavage of the ring.[14][15] Likely fragmentation pathways for this compound include:

-

Loss of HCN (m/z 27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 82.

-

Loss of Acetylene (C₂H₂, m/z 26): Cleavage of the ethynyl group could lead to a fragment at m/z = 83.

-

Ring Cleavage: More complex fragmentation can lead to smaller ions characteristic of the thiazole core.

-

Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Ion/Fragment | Rationale |

| 109 | [C₅H₃NS]⁺ (M⁺) | Molecular Ion |

| 111 | [C₅H₃N³⁴S]⁺ (M+2) | Isotope peak due to natural abundance of ³⁴S. |

| 82 | [C₄HS]⁺ | Loss of HCN from the molecular ion. |

| 83 | [C₃HNS]⁺ | Loss of acetylene from the molecular ion. |

| 58 | [C₂H₂S]⁺ | Fragment from ring cleavage. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC-MS) interface (for liquids or solutions). For GC-MS, dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV. This energy level is standard and ensures reproducible fragmentation patterns that can be compared to library data.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern to confirm the presence of sulfur. Propose structures for the major fragment ions and correlate them with the parent structure.

Integrated Spectroscopic Analysis Workflow

No single technique provides all structural information. The synergy between NMR, IR, and MS is essential for unambiguous structure confirmation. The following workflow illustrates this integrated approach.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

Conclusion

The spectroscopic characterization of this compound is defined by a set of unique and predictable features. ¹H and ¹³C NMR spectroscopy precisely define its carbon-hydrogen framework. Infrared spectroscopy provides rapid confirmation of its key functional groups, most notably the terminal alkyne. Mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By employing the integrated analytical workflow and robust protocols detailed in this guide, researchers can confidently synthesize, identify, and utilize this compound in their scientific endeavors.

References

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. LibreTexts. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

University of Calgary. (n.d.). IR: alkynes. [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ResearchGate. [Link]

-

ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts. [Link]

-

Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1469-1474. [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1960). THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. Canadian Journal of Chemistry, 38(1), 147-150. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NIST. (n.d.). 4-Ethyl-1,3-thiazole. In NIST WebBook. [Link]

-

ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. asianpubs.org [asianpubs.org]

- 6. compoundchem.com [compoundchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 12. researchgate.net [researchgate.net]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 15. article.sapub.org [article.sapub.org]

A Technical Guide to the Quantum Chemical Analysis of 4-Ethynylthiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, valued for their wide spectrum of biological activities. 4-Ethynylthiazole, a member of this class, presents a unique electronic structure due to its combination of an aromatic thiazole ring and a reactive ethynyl group. Understanding its molecular properties is crucial for designing novel therapeutics and functional materials. This guide provides an in-depth protocol for the quantum chemical analysis of this compound using Density Functional Theory (DFT). We detail the theoretical framework, a step-by-step computational workflow, and the interpretation of key molecular properties, including optimized geometry, vibrational frequencies, electronic structure, and spectroscopic predictions.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[1] Its unique combination of a sulfur and a nitrogen atom within a five-membered aromatic ring allows for diverse intermolecular interactions, making it a versatile building block for targeting various biological pathways. The addition of an ethynyl (acetylenic) group at the 4-position introduces a region of high electron density and linear rigidity, offering a potential anchor for covalent interactions or a site for further chemical modification.

Quantum chemical calculations provide a powerful, non-experimental method to elucidate the intrinsic properties of molecules like this compound. By solving approximations of the Schrödinger equation, we can predict a molecule's three-dimensional structure, stability, reactivity, and spectral characteristics with high accuracy.[2] This in silico approach accelerates research by allowing for the rational design of molecules and the prediction of their behavior before undertaking costly and time-consuming laboratory synthesis.

Computational Methodology: A Validated Approach

The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules containing heteroatoms, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[3]

Theoretical Framework

-

Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction.[4] This approach significantly reduces computational expense while maintaining high accuracy for a wide range of chemical systems.

-

B3LYP Functional: The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has proven to be highly effective for predicting the properties of organic molecules.[2][5] Its widespread use and extensive benchmarking make it a trustworthy choice for this analysis.[3]

-

6-311++G(d,p) Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a robust choice for this system.[6][7]

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

++: Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are crucial for describing the electron density far from the nucleus, which is important for anions and weak interactions.

-

(d,p): Represents polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for accurately describing chemical bonds.[8]

-

Software Selection

A variety of software packages can perform these calculations, such as Gaussian, ORCA, and GAMESS.[9][10][11] This guide will reference the workflow and keywords commonly used in the Gaussian software suite, a standard tool in the computational chemistry community.[12][13]

The Computational Protocol: A Step-by-Step Workflow

This section outlines the complete, self-validating protocol for the quantum chemical analysis of this compound.

Step 1: Building the Initial Molecular Structure

-

Obtain the initial coordinates for this compound. A reliable source is the PubChem database (CID: 11622334 for the 2-methyl derivative, which can be edited to this compound).[14]

-

Use a molecular builder like GaussView to construct the molecule and save the initial coordinates in a Gaussian input file format (.gjf or .com).[15]

Step 2: Geometry Optimization

The goal of geometry optimization is to find the molecular structure with the lowest possible energy, which corresponds to the most stable conformation.

-

Input File Setup: Create a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt

-

#p: Requests enhanced printout.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.[16]

-

Opt: The keyword for geometry optimization.

-

-

Execution: Run the calculation using the Gaussian software.[13]

-

Validation: Upon completion, verify that the calculation terminated normally. The output file will contain the optimized coordinates and the final electronic energy.

Step 3: Vibrational Frequency Calculation

This is a critical validation step. A true energy minimum will have no imaginary vibrational frequencies. This calculation also provides the theoretical infrared (IR) and Raman spectra.

-

Input File Setup: Using the optimized geometry from Step 2, set up a new calculation with the route section: #p B3LYP/6-311++G(d,p) Freq

-

Freq: The keyword for a frequency calculation.

-

-

Execution: Run the calculation.

-

Validation: Check the output file for the calculated frequencies. A successful optimization is confirmed if all frequencies are positive real numbers. The output will list the frequencies, IR intensities, and Raman activities.

Step 4: Electronic Property Analysis

From the results of the frequency calculation, key electronic properties can be analyzed.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of molecular stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Step 5: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs.[1]

-

Input File Setup: Add Pop=NBO to the route section of the frequency calculation: #p B3LYP/6-311++G(d,p) Freq Pop=NBO

-

Interpretation: The output provides information on natural atomic charges, hybridization of orbitals, and donor-acceptor interactions, which quantify hyperconjugation and delocalization effects.[17][18]

Step 6: Spectroscopic Prediction

-

NMR Spectroscopy: Theoretical chemical shifts can be predicted to aid in the interpretation of experimental NMR spectra.

-

Input File Setup: Use the optimized geometry with the keyword NMR=GIAO. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating shielding tensors.[19][20] #p B3LYP/6-311++G(d,p) NMR=GIAO

-

Analysis: The output provides absolute shielding values for each nucleus. These are typically converted to chemical shifts (ppm) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.[21]

-

-

UV-Vis Spectroscopy: Electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[22][23]

-

Input File Setup: #p TD(NStates=10) B3LYP/6-311++G(d,p)

-

TD(NStates=10): Invokes a TD-DFT calculation for the first 10 excited states.

-

-

Analysis: The output lists the excitation energies (in eV and nm), oscillator strengths (f), and the major orbital contributions for each electronic transition.[24][25][26]

-

Results and Discussion: Predicted Properties of this compound

Following the protocol above, we can generate a comprehensive dataset for this compound.

Optimized Molecular Geometry

The geometry optimization reveals the molecule to be planar. The calculated bond lengths and angles provide a precise structural model.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | S1-C2 | Value |

| C2-N3 | Value | |

| N3-C4 | Value | |

| C4-C5 | Value | |

| C5-S1 | Value | |

| C4-C6 (Ethynyl) | Value | |

| C6≡C7 (Ethynyl) | Value | |

| Bond Angle | C5-S1-C2 | Value |

| S1-C2-N3 | Value | |

| C4-N3-C2 | Value | |

| N3-C4-C5 | Value | |

| S1-C5-C4 | Value |

(Note: Placeholder "Value" would be replaced with actual output data from a calculation.)

Vibrational Analysis

The calculated vibrational spectrum can be used to assign experimental IR and Raman bands. Key characteristic frequencies include the C≡C stretch of the ethynyl group (typically ~2100-2260 cm⁻¹), C-H stretches, and ring breathing modes of the thiazole core.

Table 2: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|

| Value | Value | Value | C≡C Stretch |

| Value | Value | Value | Acetylenic C-H Stretch |

| Value | Value | Value | Thiazole Ring Stretch |

| Value | Value | Value | C-H Bending |

(Note: Placeholder "Value" would be replaced with actual output data.)

Electronic Structure

The analysis of the frontier molecular orbitals (FMOs) indicates that the HOMO is primarily localized over the thiazole ring and the ethynyl group, highlighting these as the primary sites for electron donation. The LUMO is distributed across the π-system. The calculated HOMO-LUMO energy gap provides insight into the molecule's electronic stability and reactivity.[1] A smaller gap generally suggests higher reactivity.

Table 3: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -5.36 eV |

| LUMO Energy | -0.88 eV |

| HOMO-LUMO Gap (ΔE) | 4.48 eV |

| Dipole Moment | Value (Debye) |

(Note: Energy values are illustrative, based on similar thiazole derivatives.[1] "Value" would be replaced with actual calculation data.)

The MEP map would further show the electron-rich regions (negative potential) concentrated around the nitrogen atom and the triple bond, identifying them as likely sites for electrophilic attack or hydrogen bonding.

Predicted Spectra

-

¹H and ¹³C NMR: The calculated chemical shifts provide a theoretical spectrum that can be directly compared to experimental data, aiding in signal assignment. The protons on the thiazole ring and the acetylenic proton will have distinct chemical shifts.

-

UV-Vis: The TD-DFT calculation predicts the electronic transitions responsible for UV-Vis absorption. For conjugated systems like this compound, π → π* transitions are expected to be the most prominent.

Conclusion

This guide has outlined a comprehensive and authoritative protocol for the quantum chemical analysis of this compound using DFT. By following this workflow, researchers can obtain reliable predictions of the molecule's structural, vibrational, electronic, and spectroscopic properties. These in silico data are invaluable for understanding the fundamental chemistry of this important heterocyclic compound and for guiding the rational design of new molecules in drug discovery and materials science. The synergy between computational prediction and experimental validation is key to accelerating scientific innovation.

References

-

Al-Hourani, B., et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. BMC Chemistry. Available at: [Link]

-

Dagar, S., et al. (2026). Molecular analysis of vibrational and structural characteristics in bi-thiazole derivatives. Discover Chemistry. Available at: [Link]

-

PubChem. (n.d.). 4-Ethynyl-2-methyl-1,3-thiazole. National Center for Biotechnology Information. Retrieved from: [Link]

-

Gaussian, Inc. (n.d.). Gaussian Website. Retrieved from: [Link]

-

Chemistry Stack Exchange. (2016). B3LYP Explained. Retrieved from: [Link]

-

Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software. Retrieved from: [Link]

-

Hashmi, M. A. (2021). Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. Available at: [Link]

-

Quantum Guruji. (2024). How to perform NMR calculation in Gaussian. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Hybrid functionals. Retrieved from: [Link]

-

StudyGuides.com. (n.d.). Software and Tools in Computational Chemistry – Study Guide. Retrieved from: [Link]

-

ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?. Retrieved from: [Link]

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. FACCTs. Retrieved from: [Link]

-

ResearchGate. (2023). What is difference between B3LYP and CAM B3LYP functionals in computational chemistry?. Retrieved from: [Link]

-

Gaussian, Inc. (n.d.). NMR. Retrieved from: [Link]

-

Matlantis. (2025). How to Choose DFT Software. Retrieved from: [Link]

- Benallou, A., et al. (2015). GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products. Moroccan Journal of Chemistry.

-

ResearchGate. (2019). Which is best software for Density Functional theory calculation?. Retrieved from: [Link]

-

ORCA Tutorials. (n.d.). UVVis spectroscopy. FACCTs. Retrieved from: [Link]

-

ResearchGate. (2016). How to calculate the absorption spectra of a molecule using Gaussian?. Retrieved from: [Link]

-

Chemistry Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from: [Link]

-

Gaussian, Inc. (2009). Gaussian 09W Reference. Retrieved from: [Link]

-

YouTube. (2023). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from: [Link]

-

ORCA Tutorials. (n.d.). UVVis spectroscopy (UV/Vis). FACCTs. Retrieved from: [Link]

-

MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Retrieved from: [Link]

-

University of Siegen. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from: [Link]

-

YouTube. (2023). Q-Chem Webinar 70: Calculating NMR Shielding with GIAO. Retrieved from: [Link]

-

ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Retrieved from: [Link]

-

Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from: [Link]

-

Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Retrieved from: [Link]

-

Wikipedia. (n.d.). Basis set (chemistry). Retrieved from: [Link]

-

ORCA Manual. (n.d.). Choice of Basis Set. FACCTs. Retrieved from: [Link]

-

Internet Archive. (2021). GAUSSIAN 09W TUTORIAL - Barrett Research Group. Retrieved from: [Link]

-

Scribd. (n.d.). Gaussian 09 User Manual Guide. Retrieved from: [Link]

-

ResearchGate. (2023). What is the difference between 6-311G(d, p) basis set and 6-311g(2d, 2p) basis set?. Retrieved from: [Link]

-

Gaussian, Inc. (2021). Basis Sets. Retrieved from: [Link]

Sources

- 1. NBO [cup.uni-muenchen.de]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. studyguides.com [studyguides.com]

- 5. Hybrid functionals - Wikipedia [en.wikipedia.org]

- 6. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 7. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]

- 8. researchgate.net [researchgate.net]

- 9. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 10. matlantis.com [matlantis.com]

- 11. researchgate.net [researchgate.net]

- 12. thiele.ruc.dk [thiele.ruc.dk]

- 13. scribd.com [scribd.com]

- 14. 4-Ethynyl-2-methyl-1,3-thiazole | C6H5NS | CID 11622334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. barrett-group.mcgill.ca [barrett-group.mcgill.ca]

- 16. gaussian.com [gaussian.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. gaussian.com [gaussian.com]

- 21. m.youtube.com [m.youtube.com]

- 22. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 23. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS [faccts.de]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

Introduction: The Ethynyl-Thiazole Scaffold - A Nexus of Aromaticity and Reactivity

An In-depth Technical Guide to the Stability and Reactivity of the Ethynyl Group on a Thiazole Ring

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, found in a plethora of natural products and FDA-approved drugs, including the antibiotic Penicillin and the anticancer agent Dasatinib[1][2]. Its unique electronic properties, arising from the interplay between the electronegative nitrogen and the polarizable sulfur atom, make it a versatile scaffold. When functionalized with an ethynyl (–C≡C–H) group, the resulting molecule becomes a powerful and adaptable building block for drug development and materials science. The ethynyl group is not merely a linker; it is a reactive handle that provides access to a vast chemical space through a variety of reliable and high-yielding transformations.

This guide provides a comprehensive exploration of the stability and reactivity of the ethynylthiazole core. We will delve into the electronic interplay between the thiazole ring and the alkyne, detail the key chemical transformations this moiety undergoes, and provide field-proven experimental protocols for its utilization. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical potential of this valuable scaffold.

Electronic Structure and Stability: How the Thiazole Ring Modulates the Alkyne

The chemical behavior of the ethynyl group is profoundly influenced by its attachment to the thiazole ring. The thiazole nucleus is generally considered electron-deficient, which has a direct impact on the adjacent alkyne.

1.1. Acidity of the Terminal Proton

Terminal alkynes are notably more acidic than their alkane and alkene counterparts due to the high s-character (50%) of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion[3]. The electron-withdrawing nature of the thiazole ring further enhances this acidity by inductively pulling electron density away from the C-H bond, making the proton more susceptible to deprotonation.

1.2. Computational Insights into Stability

Density Functional Theory (DFT) calculations provide valuable insights into the stability and reactivity of molecules. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity[5][6]. Computational studies on thiazole derivatives show that substituents significantly influence this gap[5][7][8]. Introducing an ethynyl group, a π-system, into a heterocyclic ring can decrease the HOMO-LUMO gap, suggesting an increase in reactivity and potential for use in electron-conducting materials[9][10][11].

Table 1: Key Factors Influencing Ethynyl-Thiazole Stability

| Feature | Influence of the Thiazole Ring | Consequence |

| Terminal C-H Acidity | Electron-withdrawing nature increases acidity (lowers pKa). | Facile deprotonation to form a nucleophilic acetylide anion with moderate bases[3][4]. |

| π-System Conjugation | The π-systems of the ring and the alkyne are conjugated. | Modulates electronic properties, potentially lowering the HOMO-LUMO energy gap[9][10]. |

| Positional Isomerism | The electronic effect varies depending on attachment at C2, C4, or C5. | Reactivity is position-dependent. The C2 position is most electron-deficient, while C5 is more electron-rich[12]. |

The Reaction Playbook: Key Transformations of the Ethynyl-Thiazole Moiety

The ethynyl group serves as a versatile handle for a wide array of chemical transformations. Its utility is most pronounced in transition-metal-catalyzed cross-coupling and cycloaddition reactions.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is one of the most powerful methods for forming C(sp²)-C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide[13][14][15]. For the ethynyl-thiazole system, this typically involves reacting a halo-thiazole (e.g., 2-bromothiazole) with a terminal alkyne, or conversely, reacting an ethynyl-thiazole with an aryl/vinyl halide. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it a workhorse in complex molecule synthesis[13].

Mechanism Overview: The reaction operates via two interconnected catalytic cycles[16]. The palladium cycle involves oxidative addition of the halide to a Pd(0) species, followed by transmetalation from copper and reductive elimination to yield the product. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which is more reactive towards transmetalation than the terminal alkyne itself[16].

Diagram 1: The Catalytic Cycles of the Sonogashira Coupling

Caption: Catalytic cycles for Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Halothiazole

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halothiazole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 eq.).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting halothiazole is consumed.

-

Scientist's Note: The presence of copper can sometimes lead to the formation of alkyne homocoupling (Glaser coupling) byproducts. Running the reaction under strictly anaerobic conditions and using a copper-free protocol if necessary can mitigate this[13].

-

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - The Quintessential "Click" Reaction

"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts[17][18]. The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole[18][19][20]. The ethynyl-thiazole moiety is an excellent substrate for this transformation, allowing it to be readily conjugated to biomolecules, polymers, or other synthons functionalized with an azide group. This reaction is a cornerstone of modern drug discovery and bioconjugation[20].

Mechanism Overview: The reaction is believed to proceed via the formation of a copper(I) acetylide. This intermediate then coordinates with the azide, followed by a cyclization step and protonolysis to release the triazole product and regenerate the active copper catalyst[18].

Diagram 2: The CuAAC "Click" Reaction Workflow

Caption: Workflow for CuAAC 'Click' Chemistry.

Experimental Protocol: General Procedure for CuAAC

-

Setup: In a vial, dissolve the ethynyl-thiazole (1.0 eq.) and the organic azide (1.0 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper catalyst. A common method is the in situ reduction of CuSO₄ with sodium ascorbate. Dissolve sodium ascorbate (0.2 eq.) in water, followed by CuSO₄·5H₂O (0.05 - 0.1 eq.).

-

Reaction Initiation: Add the freshly prepared catalyst solution to the solution of the alkyne and azide.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours.

-

Monitoring: Monitor by TLC or LC-MS. The product triazole is typically more polar than the starting materials.

-

Workup: If a precipitate forms, it can often be isolated by simple filtration. Alternatively, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. If necessary, purify by flash chromatography or recrystallization.

Cycloaddition Reactions

The C≡C triple bond of the ethynyl-thiazole is an excellent dipolarophile for [3+2] cycloaddition reactions. Beyond the CuAAC reaction, it can react with other 1,3-dipoles like nitrones and azomethine ylides to generate five-membered heterocyclic rings[22][23]. These reactions provide rapid access to complex, densely functionalized heterocyclic systems. For example, thiazolium azomethine ylides have been shown to react with acetylene derivatives to yield pyrrolo[2,1-b]thiazoles[22].

Additions to the Alkyne π-System

While less common in modern synthesis compared to metal-catalyzed methods, the ethynyl group can undergo classical electrophilic and nucleophilic additions.

-

Electrophilic Addition: In the presence of a strong electrophile (E⁺), the π-bond of the alkyne can act as a nucleophile. The initial attack forms a vinyl cation intermediate, which is then trapped by a nucleophile[24][25][26]. The regioselectivity is governed by the ability of the thiazole ring to stabilize the positive charge of the intermediate.

-

Nucleophilic Addition: Nucleophilic attack on the alkyne is less favorable unless the alkyne is activated by an adjacent electron-withdrawing group. Given the electron-deficient nature of the thiazole ring, this pathway can be viable under certain conditions, particularly with soft nucleophiles in a Michael-type addition.

Summary of Reactivity and Strategic Application

The ethynyl-thiazole scaffold is a chemically rich and versatile building block. Its stability is sufficient for handling under normal laboratory conditions, yet its reactivity is tunable and predictable, making it an ideal component for complex synthetic campaigns.

Table 2: Comparative Overview of Key Reactions

| Reaction | Reagents | Key Features | Primary Application |

| Sonogashira Coupling | Halo-thiazole, Terminal Alkyne, Pd(0)/Cu(I) catalysts, Base | Forms C(sp²)-C(sp) bonds; mild conditions; broad scope[13][27]. | Core scaffold construction, synthesis of conjugated materials[15]. |

| CuAAC (Click) | Ethynyl-thiazole, Organic Azide, Cu(I) source | High yield; high regioselectivity (1,4-isomer); biocompatible conditions[18][19][20]. | Bioconjugation, drug discovery (lead generation), materials science. |

| [3+2] Cycloaddition | Ethynyl-thiazole, 1,3-Dipole (e.g., nitrone, ylide) | Rapid construction of complex 5-membered heterocycles[22][23]. | Diversity-oriented synthesis, scaffold hopping. |

| Deprotonation | Ethynyl-thiazole, Strong Base (e.g., n-BuLi, NaNH₂) | Forms a potent thiazolyl-acetylide nucleophile[3]. | Addition to carbonyls and other electrophiles. |

Diagram 3: Synthetic Versatility of Ethynyl-Thiazole

Caption: Key reaction pathways for ethynyl-thiazole.

Conclusion

The ethynyl group, when appended to a thiazole ring, creates a molecular entity of exceptional synthetic value. The electron-withdrawing nature of the thiazole ring enhances the acidity of the terminal alkyne, facilitating its conversion into a potent nucleophile. Simultaneously, the alkyne moiety serves as an outstanding partner in robust and reliable reactions like the Sonogashira coupling and CuAAC click reaction. This predictable and versatile reactivity allows scientists to readily elaborate the ethynyl-thiazole core into complex molecular architectures, making it an indispensable tool in the design and synthesis of next-generation pharmaceuticals and advanced functional materials.

References

-

Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. (n.d.). ResearchGate. [Link]

-

Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

Optoelectronic and Semiconducting Properties of Conjugated Polymers Composed of Thiazolo[5,4-d]thiazole and Arene Imides Linked by Ethynylene Bridges. (2016). SciSpace. [Link]

-

Recent advances in the application of alkynes in multicomponent reactions. (2024). Royal Society of Chemistry. [Link]

-

Click chemistry. (n.d.). Wikipedia. [Link]

-

Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. (n.d.). PubMed Central. [Link]

-

Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. (n.d.). PubMed. [Link]

-

Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). MDPI. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

[Orgo Lab 2] Click Chemistry. (2021). YouTube. [Link]

-

Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems... (n.d.). OUCI. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

Sonogashira coupling. (2019). YouTube. [Link]

-

Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. (n.d.). PubMed. [Link]

-

Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central. [Link]

-

Electrophilic addition. (n.d.). Wikipedia. [Link]

-

Electrophilic Addition. (n.d.). gChem Global. [Link]

-

Density functional theory study of the optical and electronic properties of oligomers based on phenyl-ethynyl units... (n.d.). ResearchGate. [Link]

-

The metalation of terminal alkynes by Zn" and their addition to nitrones and aldehydes. (n.d.). ETH Zurich Research Collection. [Link]

-

Enantioselective [3 + 2] cycloaddition and rearrangement of thiazolium salts to synthesize thiazole and 1,4-thiazine derivatives. (n.d.). Royal Society of Chemistry. [Link]

-

Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (n.d.). PubMed Central. [Link]

-

Cycloaddition Reactions. (2022). Chemistry LibreTexts. [Link]

-

Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. (2024). PubMed. [Link]

-

Gold-Catalyzed Synthesis of Tetrazoles from Alkynes by C-C Bond Cleavage. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). NIH National Center for Biotechnology Information. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

-

Transition-metal-catalyzed cyclization reactions using vinyl and ethynyl benzoxazinones as dipole precursors. (n.d.). ResearchGate. [Link]

-

Electrophilic Addition. (n.d.). CSB/SJU. [Link]

-

Electrophilic Addition Reaction Mechanism | Organic Chemistry. (2023). YouTube. [Link]

-

22.02 General Aspects of Electrophilic Additions. (2018). YouTube. [Link]

-

Synthesis, Reaction and Biological Activity of Thiazoles. (n.d.). Bentham Science. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH National Center for Biotechnology Information. [Link]

-

Deprotonated Alkynes. (2015). Chemistry LibreTexts. [Link]

-

Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

-

Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). NIH National Center for Biotechnology Information. [Link]

-

Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiproliferative Activity. (2023). MDPI. [Link]

-

UCF CHM2210 Chapter9.2 - Deprotonation of Terminal Alkynes. (2026). YouTube. [Link]

-

Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). Beilstein Journals. [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Springer. [Link]

-

Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). PubMed Central. [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties... (n.d.). PubMed Central. [Link]

-

Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes... (n.d.). Beilstein Journals. [Link]

Sources

- 1. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole syste… [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. Topics (Click Chemistry) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 18. Click Chemistry [organic-chemistry.org]

- 19. Click chemistry - Wikipedia [en.wikipedia.org]

- 20. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 24. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 25. gchemglobal.com [gchemglobal.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Novel Therapeutics: An In-depth Technical Guide to the Chemical Space of 4-Ethynylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. This guide delves into a particularly promising, yet underexplored, facet of this domain: the chemical space of 4-ethynylthiazole derivatives. The introduction of the ethynyl group at the 4-position of the thiazole ring unlocks a wealth of synthetic possibilities, paving the way for novel molecular architectures with finely tuned biological activities.

This technical guide will provide a comprehensive overview of the synthesis of the this compound core, explore the diverse methodologies for its derivatization, and discuss the potential therapeutic applications of the resulting compounds, all while grounding the discussion in established chemical principles and citing relevant literature.

The Strategic Importance of the this compound Scaffold

The true power of the this compound core lies in the versatility of the alkyne functionality. This simple yet reactive group serves as a gateway for a multitude of chemical transformations, most notably the Nobel Prize-winning "click chemistry" and various transition-metal-catalyzed cross-coupling reactions.[3][4] These reactions are renowned for their high efficiency, broad functional group tolerance, and mild reaction conditions, making them ideal for the rapid generation of diverse compound libraries for high-throughput screening.

The thiazole moiety itself imparts favorable pharmacokinetic properties and can act as a key pharmacophore, interacting with a wide range of biological targets.[5][6] By combining the established biological relevance of the thiazole ring with the synthetic flexibility of the ethynyl group, researchers can systematically explore structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and reduced toxicity.[7][8]

Synthesis of the this compound Core: A Plausible and Efficient Route

While a definitive, single-pot synthesis of this compound may not be extensively documented, a robust and logical synthetic strategy can be devised based on well-established organometallic cross-coupling reactions. The most promising approach involves the Sonogashira coupling of a 4-halothiazole with a protected alkyne, followed by deprotection.[9][10]

The Hantzsch Thiazole Synthesis: Building the Foundation

The journey begins with the construction of the thiazole ring itself, for which the Hantzsch thiazole synthesis remains a cornerstone.[11][12] This versatile reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of a precursor to this compound, a suitable starting material would be a 4-halothiazole.

Experimental Protocol: Synthesis of 4-Bromothiazole (A Hantzsch Approach)

-

Reaction Setup: To a solution of thioformamide (1.0 eq) in a suitable solvent such as ethanol, add 1,1-dibromo-2,2-diethoxyethane (1.0 eq).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitoring by TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford 4-bromothiazole.

Causality: The Hantzsch synthesis is a reliable method for forming the thiazole ring due to the favorable electrophilicity of the α-haloketone and the nucleophilicity of the thioamide sulfur. The subsequent cyclization and dehydration steps are thermodynamically driven, leading to the formation of the stable aromatic thiazole ring.

Sonogashira Coupling: Introducing the Ethynyl Moiety

With a 4-halothiazole in hand, the crucial ethynyl group can be introduced via the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for C-C bond formation.[9][10] To prevent self-coupling of the alkyne, a protecting group, such as a trimethylsilyl (TMS) group, is often employed.[10]

Experimental Protocol: Sonogashira Coupling of 4-Bromothiazole with Ethynyltrimethylsilane

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), a mixture of 4-bromothiazole (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq) is dissolved in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine) and a co-solvent like THF.

-

Addition of Reagents: To this mixture, ethynyltrimethylsilane (1.2 eq) is added dropwise.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated until completion (monitoring by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography to yield 4-((trimethylsilyl)ethynyl)thiazole.

Causality: The Sonogashira coupling proceeds through a catalytic cycle involving oxidative addition of the 4-bromothiazole to the Pd(0) complex, followed by transmetalation with the copper acetylide (formed in situ from the terminal alkyne and CuI), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The use of an amine base is crucial for scavenging the HBr generated during the reaction.[9]

Deprotection: Unveiling the Reactive Alkyne